molecular formula C8H17N3O B1476864 3-(Ethoxymethyl)pyrrolidine-1-carboximidamide CAS No. 2097984-13-7

3-(Ethoxymethyl)pyrrolidine-1-carboximidamide

Cat. No.: B1476864
CAS No.: 2097984-13-7
M. Wt: 171.24 g/mol
InChI Key: BXPMFXFQXSVNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 3-(Ethoxymethyl)pyrrolidine-1-carboximidamide comprises a pyrrolidine ring, which is a five-membered ring containing nitrogen . The compound also contains an ethoxymethyl group and a carboximidamide group.

Scientific Research Applications

Antibacterial Activity

Researchers have developed new series of compounds containing the pyrrolidine moiety that exhibit potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The synthesis and evaluation of these compounds, including modifications on the pyrrolidine ring, have shown significant promise in the development of new antibacterial agents. Compounds such as 1-methylcarbapenems with substituted pyrrolidine rings demonstrated notable antibacterial efficacy, highlighting the potential of pyrrolidine derivatives in combating bacterial infections (Kim et al., 2006).

Organic Synthesis and Chemical Reactions

The versatility of pyrrolidine derivatives has been explored in organic synthesis, where they serve as intermediates for the synthesis of complex molecules. For instance, the regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under microwave-mediated, solvent-free conditions has been achieved using ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates. These methodologies underscore the importance of pyrrolidine derivatives in facilitating efficient and novel organic transformations (Eynde et al., 2001).

Metal Extraction and Purification

Pyrrolidine derivatives have also found applications in the field of metal extraction and purification. Novel extraction agents based on pyrrolidine structures have been investigated for their efficacy in recovering metals from various solutions. Notably, studies on the solvent extraction of Fe(III) using synthesized pyrrolidine compounds have shown promising results, indicating the potential of these derivatives in the efficient extraction and recovery of metals (Wojciechowska et al., 2019).

Corrosion Inhibition

The application of pyrrolidine derivatives extends into the field of corrosion science, where they have been tested as corrosion inhibitors for steel in acidic solutions. Novel inhibitors based on pyrrolidine structures demonstrated significant efficiency in protecting steel from corrosion, highlighting the potential of these compounds in industrial applications (Bouklah et al., 2006).

Safety and Hazards

The safety data sheet for a related compound, Pyrrolidine-1-carboximidamide hydroiodide, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate protective measures .

Properties

IUPAC Name

3-(ethoxymethyl)pyrrolidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-2-12-6-7-3-4-11(5-7)8(9)10/h7H,2-6H2,1H3,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPMFXFQXSVNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Ethoxymethyl)pyrrolidine-1-carboximidamide
Reactant of Route 2
3-(Ethoxymethyl)pyrrolidine-1-carboximidamide
Reactant of Route 3
3-(Ethoxymethyl)pyrrolidine-1-carboximidamide
Reactant of Route 4
3-(Ethoxymethyl)pyrrolidine-1-carboximidamide
Reactant of Route 5
3-(Ethoxymethyl)pyrrolidine-1-carboximidamide
Reactant of Route 6
3-(Ethoxymethyl)pyrrolidine-1-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.